molecular formula C11H12N2 B11779837 1-Methyl-3-(m-tolyl)-1H-pyrazole

1-Methyl-3-(m-tolyl)-1H-pyrazole

Cat. No.: B11779837
M. Wt: 172.23 g/mol
InChI Key: UZTQKMPRIOIRNR-UHFFFAOYSA-N
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Description

1-Methyl-3-(m-tolyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by a methyl group attached to the nitrogen atom and a m-tolyl group (a benzene ring with a methyl substituent at the meta position) attached to the third carbon of the pyrazole ring

Preparation Methods

The synthesis of 1-Methyl-3-(m-tolyl)-1H-pyrazole typically involves the condensation of hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with m-tolyl hydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Methyl-3-(m-tolyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methyl group. Common reagents include halogens (chlorine, bromine) and nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield 1-methyl-3-(m-tolyl)-4-chloropyrazole or 1-methyl-3-(m-tolyl)-4-bromopyrazole .

Scientific Research Applications

1-Methyl-3-(m-tolyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, such as cancer and neurological disorders.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(m-tolyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-Methyl-3-(m-tolyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-Methyl-3-phenyl-1H-pyrazole: Similar in structure but with a phenyl group instead of a m-tolyl group. It exhibits different reactivity and biological activity.

    3-Methyl-1-phenyl-1H-pyrazole: Another closely related compound with a methyl group at the third position and a phenyl group at the first position. It is used in different applications due to its distinct properties.

    1-Methyl-3-(p-tolyl)-1H-pyrazole: Similar to this compound but with the methyl group at the para position of the benzene ring.

Properties

IUPAC Name

1-methyl-3-(3-methylphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-4-3-5-10(8-9)11-6-7-13(2)12-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTQKMPRIOIRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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